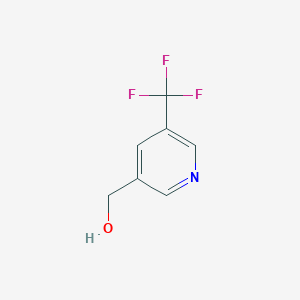

(5-(Trifluoromethyl)pyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFXWWUSUDCTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563705 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-59-6 | |

| Record name | [5-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (5-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document details the most plausible and documented synthetic pathways, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most common and practical starting materials are derivatives of 5-(trifluoromethyl)pyridine, such as the corresponding carboxylic acid, ester, or aldehyde. The primary synthetic transformations involve the reduction of these functional groups to the desired primary alcohol.

A logical workflow for the synthesis of this compound is depicted below, starting from commercially available precursors.

Caption: General synthetic workflow for this compound.

Key Synthetic Approaches

Two primary and highly effective methods for the synthesis of this compound are detailed below:

-

Reduction of 5-(Trifluoromethyl)nicotinaldehyde: This is a direct and efficient method that utilizes a mild reducing agent to convert the aldehyde functionality to a primary alcohol.

-

Reduction of 5-(Trifluoromethyl)nicotinic Acid or its Esters: This approach involves the use of a more powerful reducing agent to convert the carboxylic acid or ester group to the corresponding alcohol.

Method 1: Reduction of 5-(Trifluoromethyl)nicotinaldehyde with Sodium Borohydride

This method is often preferred due to the mild reaction conditions and the high chemoselectivity of sodium borohydride for aldehydes.

An In-depth Technical Guide to the NMR Spectroscopic Characterization of (5-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure, dynamics, and environment of chemical compounds. For drug development professionals and researchers, a thorough structural elucidation of novel chemical entities is a critical step in the discovery and optimization pipeline. This guide focuses on the characterization of (5-(Trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the trifluoromethyl-pyridine motif in bioactive molecules.

This technical document outlines the standard protocols for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra for the comprehensive characterization of this compound. While a complete, experimentally verified dataset for this specific isomer is not publicly available in the searched resources, this guide provides a framework for its characterization and presents data for a closely related isomer to illustrate the expected spectral features.

Data Presentation

A complete NMR characterization of this compound would involve the acquisition and analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The expected signals and their characteristics would be summarized as follows.

Note: The following tables are illustrative templates. Specific chemical shifts (δ), coupling constants (J), and multiplicities will need to be determined from experimental data.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | s | 1H | ||

| H4 | s | 1H | ||

| H6 | s | 1H | ||

| -CH₂OH | s | 2H | ||

| -OH | br s | 1H |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C2 | |||

| C3 | |||

| C4 | |||

| C5 | q | ||

| C6 | |||

| -CH₂OH | |||

| -CF₃ | q | ¹JCF ≈ 272 |

Table 3: ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -63 | s |

Experimental Protocols

A standardized protocol for the NMR analysis of a small molecule like this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if solubility is an issue.

-

Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm for ¹H and ¹³C).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data. Specific parameters may need to be optimized based on the instrument and sample.

Spectrometer Parameters

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A wider spectral width may be necessary depending on the chemical environment of the fluorine atoms.

-

Number of Scans: 16-64 scans are usually adequate.

-

Relaxation Delay (d1): 1-2 seconds.

-

Structural Elucidation Pathway

The process of determining the structure of this compound from its NMR spectra follows a logical progression.

Conclusion

Analysis of (5-(Trifluoromethyl)pyridin-3-yl)methanol: Current Status of Crystal Structure Data

A comprehensive search for the crystal structure of (5-(Trifluoromethyl)pyridin-3-yl)methanol reveals a notable absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no deposited crystal structure or peer-reviewed publication detailing the single-crystal X-ray diffraction analysis of this compound could be identified. Consequently, the creation of an in-depth technical guide on its crystal structure is not feasible at this time.

For a detailed crystal structure analysis, specific experimental data from X-ray crystallography is required. This typically includes:

-

Crystallographic Information File (CIF): A standard file format containing all the necessary information about the crystal structure, including unit cell dimensions, atomic coordinates, and experimental parameters.

-

Published Research: A scientific paper describing the synthesis, crystallization, and subsequent structure determination of the compound.

Without this foundational data, key components of a technical guide, such as quantitative data tables of bond lengths, angles, and crystallographic parameters, as well as detailed experimental protocols for its specific crystallization and data collection, cannot be generated.

General Information on this compound

While the crystal structure remains unelucidated in the public domain, general information regarding the chemical properties and synthesis of this compound is available.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| CAS Number | 131747-59-6 |

This compound is a substituted pyridine derivative, a class of molecules of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The trifluoromethyl group can significantly influence properties such as metabolic stability and binding affinity.

Hypothetical Workflow for Crystal Structure Analysis

Should the crystal structure of this compound be determined in the future, the general workflow for its analysis would be as follows. This serves as a template for the type of information that would be included in a comprehensive technical guide.

Caption: A generalized workflow from synthesis to final analysis for determining the crystal structure of a small molecule.

detailed synthesis protocol for (5-(Trifluoromethyl)pyridin-3-yl)methanol

An In-Depth Technical Guide to the Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol

For researchers, scientists, and professionals in drug development, this compound is a key building block. The trifluoromethyl group can enhance metabolic stability and binding affinity in pharmaceutical candidates. This guide provides a detailed synthesis protocol, focusing on the reduction of a carboxylic acid derivative, a common and effective method for producing the target alcohol.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through the reduction of a 5-(trifluoromethyl)nicotinic acid derivative. This two-step process involves an initial esterification of the carboxylic acid followed by reduction of the resulting ester to the desired primary alcohol.

Caption: Synthetic route from 5-(Trifluoromethyl)nicotinic acid to the target alcohol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction step, adapted from a similar procedure for a positional isomer.[1] This data is provided as a reference for laboratory-scale synthesis.

| Parameter | Value |

| Starting Ester | 2.0 g (9.75 mmol) |

| Reducing Agent (NaBH₄) | 738 mg (19.5 mmol) |

| Solvent (Methanol) | 30 mL |

| Product Yield (Theoretical) | 1.72 g |

| Reported Actual Yield | 1.6 g (93%) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 hours |

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Esterification of 5-(Trifluoromethyl)nicotinic Acid

This initial step converts the carboxylic acid to its methyl ester, which is generally more amenable to reduction with mild reducing agents.

Caption: Workflow for the esterification of 5-(Trifluoromethyl)nicotinic acid.

Methodology:

-

To a solution of 5-(Trifluoromethyl)nicotinic acid (1.0 eq) in methanol, cooled to 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates completion of the reaction.

-

Remove the solvent under reduced pressure.

-

Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 5-(trifluoromethyl)nicotinate.

-

If necessary, purify the crude product by silica gel column chromatography.

Step 2: Reduction of Methyl 5-(trifluoromethyl)nicotinate

This is the final step to produce the target alcohol. The protocol is adapted from a reliable procedure for a similar substrate.[1]

Caption: Workflow for the reduction of the intermediate ester to the final alcohol product.

Methodology:

-

Dissolve methyl 5-(trifluoromethyl)nicotinate (e.g., 2 g, 9.75 mmol) in methanol (30 mL) in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (e.g., 738 mg, 19.5 mmol) in a single portion.[1]

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[1]

-

Concentrate the mixture under reduced pressure to remove the methanol.[1]

-

Dilute the residue with water (30 mL) and acidify to approximately pH 5 with 1N hydrochloric acid.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the resulting crude product by silica gel column chromatography to afford this compound.[1]

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The presented methods are based on established chemical transformations and offer a reliable pathway for laboratory-scale production.

References

Spectroscopic and Spectrometric Characterization of (5-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for the compound (5-(Trifluoromethyl)pyridin-3-yl)methanol. Given the limited availability of specific experimental data in public databases, this document focuses on the predicted spectral characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Compound Overview

This compound is a pyridine derivative containing a trifluoromethyl group and a primary alcohol. These functional groups impart specific properties that are valuable in medicinal chemistry and drug development, often influencing metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 131747-59-6 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.126 g/mol |

Predicted Spectroscopic Data

The following sections detail the anticipated data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), crucial techniques for the structural elucidation of organic molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Alcohol) | 3200-3600 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic, -CH₂OH) | 2850-2960 | Medium | Stretching |

| C=N, C=C (Pyridine Ring) | 1400-1600 | Medium-Strong | Stretching |

| C-O (Alcohol) | 1000-1260 | Strong | Stretching |

| C-F (Trifluoromethyl) | 1100-1350 | Strong, Multiple Bands | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 177 | Molecular Ion |

| [M+H]⁺ | 178 | Protonated Molecular Ion (in soft ionization techniques like ESI) |

| [M-H]⁺ | 176 | Loss of a hydrogen atom |

| [M-OH]⁺ | 160 | Loss of the hydroxyl radical |

| [M-CH₂OH]⁺ | 146 | Loss of the hydroxymethyl radical |

| [M-CF₃]⁺ | 108 | Loss of the trifluoromethyl radical |

Experimental Protocols

The following are generalized protocols for obtaining IR and MS data for a solid organic compound such as this compound.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum of the sample. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that is useful for determining the fragmentation patterns of organic molecules.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For a direct insertion probe, the solvent is evaporated, and the probe is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity like this compound.

Caption: Workflow for the synthesis and characterization of a chemical compound.

An In-depth Technical Guide to the Solubility Profile of (5-(Trifluoromethyl)pyridin-3-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (5-(Trifluoromethyl)pyridin-3-yl)methanol in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on the theoretical underpinnings of its solubility, detailed experimental protocols for its determination, and a logical workflow for establishing a complete solubility profile. The inclusion of a trifluoromethyl group significantly influences a molecule's physicochemical properties, a factor that is critical in drug design and development.[1][2]

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals as it can enhance metabolic stability, lipophilicity, and binding affinity.[1][3] The hydroxymethyl (-CH2OH) group provides a site for hydrogen bonding and can be a versatile point for further synthetic modifications.[3] Understanding the solubility of this compound is a crucial first step in its development as a potential active pharmaceutical ingredient (API), as solubility directly impacts bioavailability and formulation strategies.[4]

Predicted Solubility Profile

A comprehensive solubility study should, therefore, investigate a range of solvents with varying polarities.

Data Presentation: A Template for Solubility Profiling

Quantitative solubility data should be systematically organized to facilitate comparison and analysis. The following table serves as a template for presenting experimentally determined solubility data for this compound at a specified temperature.

| Solvent Classification | Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Polar Protic | Methanol | 32.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | 24.5 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Isopropanol | 19.9 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Polar Aprotic | Acetonitrile | 37.5 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | HPLC/UV-Vis | |

| Non-Polar | Toluene | 2.38 | Data to be determined | Data to be determined | Gravimetric/HPLC |

| Dichloromethane (DCM) | 9.08 | Data to be determined | Data to be determined | Gravimetric/HPLC | |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined | Gravimetric/HPLC |

Experimental Protocols for Solubility Determination

The determination of API solubility is a fundamental step in pharmaceutical development.[4] A common and reliable method involves the shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant with the appropriate solvent to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry:

-

This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance.

-

Similar to the HPLC method, create a calibration curve using standard solutions.

-

Measure the absorbance of the appropriately diluted filtered supernatant and determine the concentration.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered supernatant to the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of the dissolved solid, from which the solubility can be calculated.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility profile of a pharmaceutical compound.

References

Quantum Chemical Calculations for (5-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development

Introduction

(5-(Trifluoromethyl)pyridin-3-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF3) group and a hydroxymethyl (-CH2OH) group. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful in silico approach to elucidate the electronic and structural properties of such molecules. This guide offers an in-depth overview of the theoretical framework, computational protocols, and interpretation of key quantum chemical data for this compound, aimed at researchers, scientists, and professionals in drug development.

Computational Methodology and Protocols

The theoretical calculations detailed herein are based on established protocols for similar pyridine derivatives, providing a robust framework for analysis.

1. Software and Theoretical Level

All quantum chemical calculations can be performed using the Gaussian 16 suite of programs. The molecular properties are determined using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. A Pople-style basis set, 6-311+G(d,p) , is utilized to provide a precise description of the electronic structure.

2. Geometry Optimization

The initial molecular structure of this compound is constructed and subjected to full geometry optimization without any symmetry constraints. This process identifies the global minimum on the potential energy surface, corresponding to the most stable conformation of the molecule. Optimization is complete when the forces acting on each atom are negligible, and the displacement between optimization steps is below a defined threshold.

3. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same B3LYP/6-311+G(d,p) level of theory. This analysis serves two primary purposes:

-

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.

4. Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[1][2]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3][4] This is invaluable for understanding potential drug-receptor interactions.[5]

Visualization of Molecular Structure and Computational Workflow

Visual models are essential for conceptualizing molecular structures and computational processes.

Figure 1: Molecular structure of this compound.

Figure 2: Workflow for quantum chemical calculations.

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data obtained from DFT calculations on this compound. These values provide a basis for understanding the molecule's structural and electronic characteristics.

Table 1: Optimized Geometric Parameters (Representative Values)

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Lengths | C-N (ring) | 1.34 |

| C-C (ring) | 1.39 | |

| C-C (ring-CF3) | 1.51 | |

| C-F | 1.35 | |

| C-C (ring-CH2OH) | 1.52 | |

| C-O | 1.43 | |

| O-H | 0.97 | |

| Bond Angles | C-N-C (ring) | 117.5 |

| N-C-C (ring) | 123.0 | |

| C-C-C (ring) | 118.5 | |

| F-C-F | 107.0 | |

| C-O-H | 108.5 | |

| Dihedral Angle | C4-C3-C6-O1 | ~65.0 |

Table 2: Selected Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3650 | O-H Stretch | Stretching of the hydroxyl group bond. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Stretching of C-H bonds on the pyridine ring. |

| 2950 | C-H Stretch (Aliphatic) | Stretching of C-H bonds on the methylene group. |

| 1600 - 1450 | C=C / C=N Stretch | Pyridine ring stretching vibrations. |

| 1350 - 1150 | C-F Stretch | Symmetric and asymmetric stretching of C-F bonds. |

| 1050 | C-O Stretch | Stretching of the carbon-oxygen bond. |

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -7.25 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.15 |

| HOMO-LUMO Energy Gap | ΔE | 6.10 |

| Ionization Potential | IP = -EHOMO | 7.25 |

| Electron Affinity | EA = -ELUMO | 1.15 |

| Electronegativity | χ = (IP+EA)/2 | 4.20 |

| Chemical Hardness | η = (IP-EA)/2 | 3.05 |

| Chemical Softness | S = 1/(2η) | 0.16 |

| Electrophilicity Index | ω = χ²/(2η) | 2.89 |

Interpretation and Significance in Drug Development

-

Molecular Geometry: The optimized geometry provides the most stable three-dimensional arrangement of the molecule, which is crucial for docking studies and understanding how the molecule fits into a protein's binding site. The dihedral angle between the pyridine ring and the methanol group indicates its preferred spatial orientation.

-

Vibrational Spectra: Theoretical vibrational analysis helps confirm the molecular structure by comparing calculated frequencies with experimental IR data. Key frequencies, such as the C-F and O-H stretching modes, are characteristic functional group identifiers.

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are central to understanding chemical reactivity.[6] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[2][7] For drug candidates, a moderate gap is often desirable, balancing stability with the necessary reactivity for biological interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electronic distribution.[3] Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, often indicating sites for hydrogen bond acceptance (e.g., around the nitrogen and oxygen atoms). Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack (e.g., around the hydrogen atoms). This information is critical for predicting non-covalent interactions that govern drug-receptor binding.[4][8]

Conclusion

This technical guide outlines the application of quantum chemical calculations to characterize this compound. By employing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, it is possible to obtain detailed insights into the molecule's geometry, vibrational modes, and electronic properties. The analysis of HOMO-LUMO energies and the molecular electrostatic potential provides a quantitative and visual framework for predicting the molecule's reactivity and potential intermolecular interactions. For drug development professionals, these computational techniques are invaluable for rational drug design, enabling the prediction of molecular properties that influence bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby accelerating the identification and optimization of promising lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 4. researchgate.net [researchgate.net]

- 5. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Thermal Stability of (5-(Trifluoromethyl)pyridin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the thermal stability of (5-(Trifluoromethyl)pyridin-3-yl)methanol. This guide provides a comprehensive framework based on the analysis of related chemical structures and standard analytical methodologies. The experimental data presented herein is illustrative and intended to serve as a template for study design and data presentation.

Introduction

This compound is a fluorinated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1] The thermal stability of this compound is a critical parameter, influencing its storage, handling, formulation, and the design of synthetic processes.

Thermal decomposition of molecules containing pyridine, methanol, and trifluoromethyl groups can be complex. Upon heating, potential hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[2][3] Therefore, a thorough understanding of the thermal behavior of this compound is essential for safe and effective utilization.

This technical guide outlines the standard experimental protocols used to evaluate the thermal stability of such compounds and presents a template for the systematic collection and presentation of the resulting data.

Thermal Stability Analysis: Data Summary

While specific data for this compound is not available, the following tables represent typical data sets obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These tables provide a clear and structured format for summarizing key thermal events.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Unit | Conditions |

| Onset of Decomposition (Tonset) | 220 | °C | 10 °C/min, Nitrogen |

| Temperature at 5% Mass Loss (Td5%) | 235 | °C | 10 °C/min, Nitrogen |

| Temperature at Max Decomposition Rate | 250 | °C | 10 °C/min, Nitrogen |

| Residual Mass at 500 °C | < 5 | % | 10 °C/min, Nitrogen |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting Point (Tm) | 85.0 | 88.5 | 110 |

| Decomposition (Exotherm) | 225.0 | 240.0 | - |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible thermal analysis data. The following sections describe the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics.

Objective: To determine the onset temperature of thermal decomposition and characterize the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard TGA pan (e.g., aluminum or platinum).[4]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.[5]

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Note the temperature at which 5% mass loss occurs (Td5%).

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and identify any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and integrate endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHfus).

-

Identify any sharp exothermic events, which typically indicate decomposition. Note the onset and peak temperatures of these events.

-

Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships in thermal stability studies.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

References

- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

- 2. aksci.com [aksci.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. acris.aalto.fi [acris.aalto.fi]

- 5. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (5-(Trifluoromethyl)pyridin-3-yl)methanol in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2][3] The building block, (5-(Trifluoromethyl)pyridin-3-yl)methanol, is a valuable precursor for introducing the 5-(trifluoromethyl)pyridin-3-yl motif into target molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

This document provides detailed application notes and protocols for the utilization of this compound in Suzuki coupling reactions. As an alcohol, this compound is not a direct participant in the Suzuki coupling catalytic cycle. It must first be converted into a suitable coupling partner, either an organohalide (e.g., 3-bromo-5-(trifluoromethyl)pyridine) or an organoboron reagent (e.g., (5-(trifluoromethyl)pyridin-3-yl)boronic acid). These derivatives can then be effectively coupled with a variety of boronic acids/esters or halides, respectively.

Synthetic Strategy Overview

The overall workflow for utilizing this compound in Suzuki coupling involves a two-step process. The initial step is the functionalization of the methanol group, followed by the Suzuki-Miyaura cross-coupling reaction.

Figure 1. General workflow for the use of this compound in Suzuki coupling.

Part 1: Synthesis of Suzuki Coupling Precursors

Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine

This protocol describes a general method for the bromination of a benzylic-type alcohol.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous dichloromethane (DCM) or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)-5-(trifluoromethyl)pyridine. Note that this intermediate may be unstable and is often used immediately in the next step. For the synthesis of 3-bromo-5-(trifluoromethyl)pyridine, further synthetic steps would be required. A more direct route to 3-bromo-5-(trifluoromethyl)pyridine often involves Sandmeyer-type reactions from 3-amino-5-(trifluoromethyl)pyridine.[4]

Protocol 2: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid

The synthesis of trifluoromethyl-substituted pyridylboronic acids can be achieved via lithiation–boronation protocols.[5]

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine[6]

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

n-Butyllithium (n-BuLi) or other strong base

-

Triisopropyl borate

-

Aqueous hydrochloric acid (HCl)

-

Hexane or Pentane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Syringes for transfer of anhydrous and air-sensitive reagents

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous HCl (e.g., 1 M) until the solution is acidic.

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation from a solvent system like ether/hexane to afford (5-(trifluoromethyl)pyridin-3-yl)boronic acid as a solid.[7]

Part 2: Suzuki-Miyaura Cross-Coupling Protocols

Protocol 3: Suzuki Coupling of 3-Bromo-5-(trifluoromethyl)pyridine with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling of 3-bromo-5-(trifluoromethyl)pyridine with various aryl- or heteroarylboronic acids.[8]

Experimental Setup Workflow

Figure 2. Workflow for the Suzuki coupling of 3-bromo-5-(trifluoromethyl)pyridine.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

-

Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (and ligand, if necessary).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Alternatively, microwave irradiation can be used to accelerate the reaction.[8]

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Representative Suzuki Coupling Conditions and Yields

The following table summarizes typical conditions and yields for the Suzuki coupling of bromo-pyridines with various boronic acids.

| Entry | Bromo-Pyridine | Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time (h) | Yield (%) |

| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | MW, 120°C, 40 min | 89 |

| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | MW, 120°C, 40 min | 74 |

| 3 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3) | 2-Propanol/H₂O | 80°C, 16h | 95 |

| 4 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 100°C, 12h | 92 |

Data adapted from analogous systems reported in the literature.[2][8]

Protocol 4: Suzuki Coupling of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid with an Aryl Halide

This protocol provides a general method for the coupling of (5-(trifluoromethyl)pyridin-3-yl)boronic acid with various aryl or heteroaryl halides.[5]

Catalytic Cycle

Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq), (5-(trifluoromethyl)pyridin-3-yl)boronic acid (1.5 eq), the base (e.g., aqueous K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., an XPhos-ligated palladium precatalyst, 2 mol%).[9]

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent (e.g., THF).

-

Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) until completion. The use of modern catalysts often allows for mild conditions and short reaction times.[9][10]

-

Upon completion, perform an aqueous workup as described in Protocol 3.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Data Presentation: Representative Suzuki Coupling of Pyridylboronic Acids

| Entry | Pyridylboronic Acid | Halide Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Yield (%) |

| 1 | Pyridine-3-boronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME | 85°C, 12h | 85 |

| 2 | Pyridine-3-boronic acid pinacol ester | 4-Chlorotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (1.5) | Toluene | 100°C, 18h | 94 |

| 3 | 2-Fluoropyridine-4-boronic acid | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | Na₂CO₃ (3) | Dioxane/H₂O | 100°C, 16h | 98 |

Data from representative literature examples illustrates the general applicability.[5]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Palladium catalysts can be toxic and should be handled with care.

-

Halogenating agents like PBr₃ are corrosive and react violently with water.

These protocols provide a comprehensive guide for researchers to effectively utilize this compound as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of novel compounds for drug discovery and materials science.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]

- 7. 5-(Trifluoromethyl)pyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of (5-(Trifluoromethyl)pyridin-3-yl)methanol in Fungicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (5-(Trifluoromethyl)pyridin-3-yl)methanol as a versatile building block for the synthesis of novel fungicides. While direct synthesis of a commercialized fungicide from this specific starting material is not widely documented in publicly available literature, its structural motif is present in potent fungicides. This document outlines a proposed synthetic pathway to a key fungicide intermediate, alongside established protocols for the synthesis of a prominent fungicide, Fluopyram, which shares a similar core structure.

Introduction: The Role of the Trifluoromethylpyridine Moiety in Fungicides

The trifluoromethylpyridine scaffold is a crucial component in a number of modern agrochemicals due to its ability to enhance the biological activity and metabolic stability of the final product. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the molecule, often leading to improved efficacy and a broader spectrum of activity. Fungicides incorporating this moiety have demonstrated high efficacy against a range of plant pathogens.

Proposed Synthetic Pathway from this compound

Figure 1. Proposed synthetic pathway from this compound to 3-Chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol for the Proposed Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine:

Step 1: Oxidation of this compound to 5-(Trifluoromethyl)nicotinaldehyde

-

To a solution of this compound (1 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Oxidation of 5-(Trifluoromethyl)nicotinaldehyde to 5-(Trifluoromethyl)nicotinic acid

-

Dissolve the crude 5-(Trifluoromethyl)nicotinaldehyde (1 eq.) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO4) (2 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated solution of sodium sulfite.

-

Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 5-(trifluoromethyl)nicotinic acid.

Step 3: Decarboxylative Chlorination to 3-Chloro-5-(trifluoromethyl)pyridine

-

This step can be challenging but is conceptually based on reactions like the Hunsdiecker reaction.

-

Convert the 5-(Trifluoromethyl)nicotinic acid (1 eq.) to its silver salt by treating it with silver nitrate (AgNO3) in the presence of a base.

-

Suspend the dried silver salt in an inert solvent like carbon tetrachloride.

-

Bubble chlorine gas through the suspension or add a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Heat the reaction mixture to initiate the decarboxylative chlorination.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, filter off the silver salts and wash the filtrate with a solution of sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by distillation or column chromatography to yield 3-chloro-5-(trifluoromethyl)pyridine.

Application in the Synthesis of Fluopyram: An Exemplary Fungicide

Fluopyram is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[2] Its synthesis provides a relevant example of how a trifluoromethylpyridine building block is incorporated into a final active ingredient.

Figure 2. Industrial synthesis pathway of Fluopyram.

Detailed Experimental Protocol for Fluopyram Synthesis (Final Step)

This protocol describes the final amide coupling step in the synthesis of Fluopyram, starting from the key amine intermediate.[3]

Materials:

-

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

-

2-(Trifluoromethyl)benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask containing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (1 eq.) is added dichloromethane.

-

The mixture is cooled in an ice bath.

-

Triethylamine (3 eq.) dissolved in dichloromethane is added cautiously.

-

A solution of 2-(trifluoromethyl)benzoyl chloride (1.2 eq.) in dichloromethane is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred for 10 minutes in the ice bath.

-

The ice bath is removed, and the reaction is allowed to proceed at room temperature for 10 hours.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield Fluopyram.

Quantitative Data

The following table summarizes key data for Fluopyram, a representative fungicide containing the trifluoromethylpyridine moiety.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₁ClF₆N₂O | [2] |

| Molar Mass | 396.72 g/mol | [2] |

| Melting Point | 117.5 °C | [2] |

| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | [4][5] |

| Target Pathogens | Gray mold (Botrytis cinerea), Powdery mildew, Apple scab, Alternaria, Sclerotinia, and Monilinia | [2] |

| EC₅₀ against Botrytis cinerea | 5.389 µg/mL (for nanoparticle formulation) | [6] |

Biological Activity and Mechanism of Action

Fungicides containing the trifluoromethylpyridine core, such as Fluopyram, often act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, blocking the electron transport from succinate to ubiquinone.[7] This inhibition of cellular respiration deprives the fungal cells of energy, leading to their death.

Figure 3. Mechanism of action of SDHI fungicides.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel fungicides. While direct applications are not extensively reported, its core structure is a key feature of highly active commercial fungicides. The proposed synthetic pathways and the detailed protocols for the synthesis of the related fungicide, Fluopyram, provide a solid foundation for researchers to explore the potential of this and similar building blocks in the development of next-generation crop protection agents. Further research into the derivatization of this compound could lead to the discovery of new fungicidal compounds with improved efficacy and desirable environmental profiles.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluopyram - Wikipedia [en.wikipedia.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea | MDPI [mdpi.com]

- 7. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain [mdpi.com]

Application Notes and Protocols for the Synthesis of Novel Derivatives from (5-(Trifluoromethyl)pyridin-3-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ether and ester derivatives from (5-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The described protocols are based on established synthetic methodologies and are intended to serve as a guide for the exploration of new chemical entities with potential therapeutic applications.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of derivatives. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the parent molecule, making its derivatives of great interest in drug discovery.[3] The hydroxyl group of this compound provides a convenient handle for derivatization, primarily through etherification and esterification reactions, to generate libraries of compounds for biological screening.

Data Presentation

Table 1: Exemplary Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Ethers

| Entry | Alkyl/Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | NaH | THF | 25 | 12 | 85 |

| 2 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 8 | 78 |

| 3 | 4-Nitrobenzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 6 | 92 |

Table 2: Exemplary Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Esters

| Entry | Carboxylic Acid | Coupling Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | DCC | DMAP | DCM | 25 | 6 | 90 |

| 2 | Acetic Acid | EDC | DMAP | DCM | 25 | 4 | 88 |

| 3 | 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 25 | 5 | 95 |

Experimental Protocols

Protocol 1: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Benzyl Ether (Etherification)

This protocol describes a typical Williamson ether synthesis for the preparation of a benzyl ether derivative.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (5-(Trifluoromethyl)pyridin-3-yl)methyl benzyl ether.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Benzoate (Esterification)

This protocol outlines a Steglich esterification for the preparation of a benzoate ester derivative.

Materials:

-

This compound

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Combine the filtrate and washes, and wash successively with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (5-(Trifluoromethyl)pyridin-3-yl)methyl benzoate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Synthetic routes to ether and ester derivatives.

Caption: Hypothetical signaling pathway modulation.

References

- 1. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application of (5-(Trifluoromethyl)pyridin-3-yl)methanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. The incorporation of a trifluoromethyl moiety can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making it a desirable feature in the design of novel therapeutic agents.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, a class of drugs investigated for their potential in treating atherosclerosis and other inflammatory conditions.

The pyridine ring itself is a common scaffold in many pharmaceuticals, and its functionalization with a trifluoromethyl group can alter the electronic properties of the ring system, influencing its interactions with biological targets.[3] The methanol group at the 3-position provides a versatile handle for further synthetic transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for its incorporation into a diverse range of molecular architectures.

Application in the Synthesis of Lp-PLA2 Inhibitors

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a role in the inflammation associated with atherosclerosis.[4] Inhibition of Lp-PLA2 is a therapeutic strategy to reduce this inflammation. While the blockbuster drug in this class, Darapladib, does not contain the (5-(trifluoromethyl)pyridin-3-yl)methyl moiety, analogous structures have been synthesized and patented, demonstrating the utility of this building block in developing potent Lp-PLA2 inhibitors.

One patented approach involves the synthesis of Lp-PLA2 inhibitors where the (5-(trifluoromethyl)pyridin-3-yl)methyl group is incorporated as a key structural element. The synthesis of a key intermediate, 3-(chloromethyl)-5-(trifluoromethyl)pyridine , from this compound is a critical first step. This intermediate can then be used to alkylate a variety of nucleophiles to generate a library of potential Lp-PLA2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine

This protocol describes the conversion of the starting alcohol to a more reactive chloromethyl intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 3-(chloromethyl)-5-(trifluoromethyl)pyridine.

Expected Yield: 85-95%

Protocol 2: Synthesis of an Lp-PLA2 Inhibitor Analog

This protocol provides a general method for the synthesis of an Lp-PLA2 inhibitor analog via N-alkylation of a suitable amine with the previously synthesized 3-(chloromethyl)-5-(trifluoromethyl)pyridine.

Materials:

-

3-(Chloromethyl)-5-(trifluoromethyl)pyridine

-

A suitable amine precursor (e.g., a substituted aniline or heterocyclic amine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of the amine precursor (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add a solution of 3-(chloromethyl)-5-(trifluoromethyl)pyridine (1.1 eq) in the same solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the final Lp-PLA2 inhibitor analog.

Expected Yield: 60-80%

Quantitative Data

The biological activity of the synthesized Lp-PLA2 inhibitor analogs can be assessed using in vitro assays. A preferred product from a related patent inhibited recombinant human PAF-AH (a form of Lp-PLA2) with a pIC₅₀ of 10.8.[5] It also showed high selectivity over other phospholipase A2 enzymes.[5]

| Compound Class | Target | Bioactivity (pIC₅₀) | Selectivity |